molecular formula C17H26BNO2S B1404128 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine CAS No. 2096330-90-2

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine

Cat. No.: B1404128
CAS No.: 2096330-90-2
M. Wt: 319.3 g/mol
InChI Key: AZSGZVFIGRBNQM-UHFFFAOYSA-N
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Description

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine is a complex organic compound that features a thiomorpholine ring and a boronic ester group

Preparation Methods

The synthesis of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine typically involves multiple steps. One common method includes the borylation of a benzyl halide precursor using a palladium catalyst to introduce the boronic ester group. The thiomorpholine ring can be introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine can undergo various chemical reactions:

Scientific Research Applications

4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine involves its interaction with molecular targets through its boronic ester and thiomorpholine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The thiomorpholine ring can interact with various biological targets, potentially affecting signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar compounds to 4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine include:

Properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2S/c1-16(2)17(3,4)21-18(20-16)15-7-5-14(6-8-15)13-19-9-11-22-12-10-19/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSGZVFIGRBNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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